3-(1,1-Difluoroethyl)-4-fluorobenzonitrile
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Overview
Description
3-(1,1-Difluoroethyl)-4-fluorobenzonitrile is an organic compound that features a benzene ring substituted with a nitrile group, a fluorine atom, and a difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroethylating reagent . This reaction is carried out under specific conditions to ensure the successful attachment of the difluoroethyl group to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Difluoroethyl)-4-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and nitrile group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzonitriles.
Scientific Research Applications
3-(1,1-Difluoroethyl)-4-fluorobenzonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds due to its unique chemical properties.
Materials Science: The compound is used in the development of advanced materials with specific properties.
Biological Studies: It is used in research to study the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of 3-(1,1-Difluoroethyl)-4-fluorobenzonitrile involves its interaction with specific molecular targets. The difluoroethyl group can mimic the steric and electronic features of other functional groups, influencing the compound’s reactivity and interactions with biological molecules . The pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(1,1-Difluoroethyl)-4-fluorobenzonitrile is unique due to the presence of both a difluoroethyl group and a fluorine atom on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
1253792-43-6 |
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Molecular Formula |
C9H6F3N |
Molecular Weight |
185.15 g/mol |
IUPAC Name |
3-(1,1-difluoroethyl)-4-fluorobenzonitrile |
InChI |
InChI=1S/C9H6F3N/c1-9(11,12)7-4-6(5-13)2-3-8(7)10/h2-4H,1H3 |
InChI Key |
ANQJRPQXUVDFQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C#N)F)(F)F |
Origin of Product |
United States |
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